molecular formula C11H6Cl2O2 B15074681 3,5-dichloro-2-phenyl-4H-pyran-4-one CAS No. 52814-30-9

3,5-dichloro-2-phenyl-4H-pyran-4-one

Cat. No.: B15074681
CAS No.: 52814-30-9
M. Wt: 241.07 g/mol
InChI Key: UOVRKAVJUFQBMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-2-phenyl-4H-pyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3,5-dichloro-2-hydroxybenzaldehyde with phenylacetic acid in the presence of a base, such as sodium hydroxide, followed by cyclization to form the pyranone ring . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and purity. This could include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and scalability .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-phenyl-4H-pyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropyranones .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dichloro-2-phenyl-4H-pyran-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms and a phenyl group enhances its reactivity and potential for diverse applications .

Properties

CAS No.

52814-30-9

Molecular Formula

C11H6Cl2O2

Molecular Weight

241.07 g/mol

IUPAC Name

3,5-dichloro-2-phenylpyran-4-one

InChI

InChI=1S/C11H6Cl2O2/c12-8-6-15-11(9(13)10(8)14)7-4-2-1-3-5-7/h1-6H

InChI Key

UOVRKAVJUFQBMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)C(=CO2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.